molecular formula C6H4N4O3S B1203085 Triafur CAS No. 712-68-5

Triafur

Cat. No.: B1203085
CAS No.: 712-68-5
M. Wt: 212.19 g/mol
InChI Key: SXZZHGJWUBJKHH-UHFFFAOYSA-N
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Description

. It is characterized by the presence of a thiadiazole ring fused with a nitrofuran moiety. This compound has garnered interest due to its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triafur can be synthesized through various synthetic routes. One common method involves the reaction of 2-amino-5-nitrofuran with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated under reflux to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Triafur undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction of the nitro group in this compound can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Triafur has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity and potential use in drug development.

Mechanism of Action

The mechanism of action of Triafur involves its interaction with various molecular targets. The nitro group in this compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. These intermediates can cause DNA damage, inhibit enzyme activity, and disrupt cellular processes .

Comparison with Similar Compounds

Triafur can be compared with other similar compounds such as:

    Nitrofurantoin: Another nitrofuran derivative with antimicrobial properties.

    Furazolidone: A nitrofuran used as an antibacterial and antiprotozoal agent.

    Nitrofurazone: Known for its use as a topical antibacterial agent.

Uniqueness: this compound’s unique combination of a thiadiazole ring and a nitrofuran moiety distinguishes it from other nitrofuran derivatives. This structural feature contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3S/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZZHGJWUBJKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020059
Record name 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
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Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712-68-5
Record name 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
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Record name Tiafur
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Record name Furidazina
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Record name 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
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Record name 5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-ylamine
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Record name TRIAFUR
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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